10-Bromobenzo[b]naphtho[2,1-d]thiophene
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Overview
Description
10-Bromobenzo[b]naphtho[2,1-d]thiophene is an aromatic organic compound with the molecular formula C16H9BrS It is a brominated derivative of benzo[b]naphtho[2,1-d]thiophene, characterized by the presence of a bromine atom at the 10th position of the fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromobenzo[b]naphtho[2,1-d]thiophene typically involves the bromination of benzo[b]naphtho[2,1-d]thiophene. One common method includes the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 10-Bromobenzo[b]naphtho[2,1-d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl or polyaryl compounds.
Scientific Research Applications
10-Bromobenzo[b]naphtho[2,1-d]thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 10-Bromobenzo[b]naphtho[2,1-d]thiophene involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Benzo[b]naphtho[2,1-d]thiophene: The parent compound without the bromine substitution.
10-Chlorobenzo[b]naphtho[2,1-d]thiophene: A chlorinated derivative with similar structural features.
10-Iodobenzo[b]naphtho[2,1-d]thiophene: An iodinated derivative with different reactivity due to the iodine atom.
Uniqueness: The bromine atom enhances its ability to participate in various substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C16H9BrS |
---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
10-bromonaphtho[1,2-b][1]benzothiole |
InChI |
InChI=1S/C16H9BrS/c17-14-7-3-6-12-13-9-8-10-4-1-2-5-11(10)15(13)18-16(12)14/h1-9H |
InChI Key |
UHYDMPBXKCTGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=C3C=CC=C4Br |
Origin of Product |
United States |
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